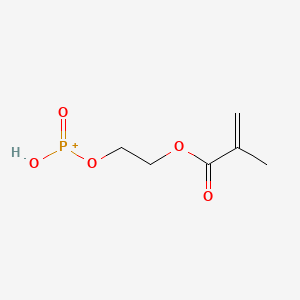
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate is an organic compound with the molecular formula C6H11O5P. It is a methacrylate ester that contains a hydroxyphosphinyl group, making it a unique and versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hydroxyphosphinyl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with a hydroxyphosphinyl-containing reagent. One common method is the esterification of methacrylic acid with 2-hydroxyethyl phosphinic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphinyl group to phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methacrylate ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Hydroxyphosphinyl)oxy)ethyl methacrylate involves its ability to form strong covalent bonds with various substrates. The hydroxyphosphinyl group can interact with metal ions, making it useful in chelation and metal ion sequestration applications . The methacrylate ester group allows for polymerization reactions, enabling the formation of cross-linked polymer networks .
Comparison with Similar Compounds
Similar Compounds
Ethyl methacrylate: A common monomer used in the production of acrylate polymers.
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and biocompatible materials.
Methacrylic acid, 2-hydroxypropyl ester: Utilized in acrylic resin coatings for food cans.
Uniqueness
2-((Hydroxyphosphinyl)oxy)ethyl methacrylate is unique due to the presence of the hydroxyphosphinyl group, which imparts additional functionality and reactivity compared to other methacrylate esters. This makes it particularly valuable in applications requiring metal ion chelation and enhanced material properties .
Properties
CAS No. |
51949-57-6 |
|---|---|
Molecular Formula |
C6H10O5P+ |
Molecular Weight |
193.11 g/mol |
IUPAC Name |
hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]-oxophosphanium |
InChI |
InChI=1S/C6H9O5P/c1-5(2)6(7)10-3-4-11-12(8)9/h1,3-4H2,2H3/p+1 |
InChI Key |
YOQPKXIRWPWFIE-UHFFFAOYSA-O |
Canonical SMILES |
CC(=C)C(=O)OCCO[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















